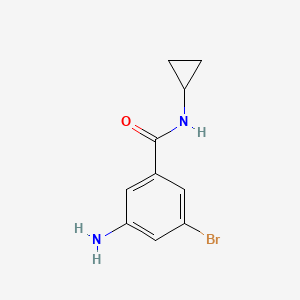

3-Amino-5-bromo-N-cyclopropylbenzamide

Description

3-Amino-5-bromo-N-cyclopropylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the aromatic ring, an amino group at the 3-position, and a cyclopropyl substituent on the amide nitrogen. This compound is structurally analogous to intermediates used in the synthesis of bioactive molecules, particularly in pharmaceutical research for quinazolinone derivatives .

Properties

IUPAC Name |

3-amino-5-bromo-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKAJEWYKCOAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide typically involves the following steps:

Bromination: The starting material, 3-Aminobenzamide, undergoes bromination to introduce a bromine atom at the fifth position. This can be achieved using bromine in acetic acid under controlled temperature conditions.

Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation. This step involves the reaction of the brominated intermediate with cyclopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-5-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

Substitution Products: Derivatives with different substituents replacing the bromine atom.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Coupling Products: Biaryl derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand Design: Utilized in the design of ligands for coordination chemistry.

Biology and Medicine:

Pharmacological Studies: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Drug Development: Used as a scaffold for developing new therapeutic agents.

Industry:

Material Science: Employed in the development of novel materials with specific properties.

Catalysis: Used in the design of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-cyclopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the amino and bromine groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-5-bromo-N-cyclopropylbenzamide and related benzamide derivatives:

Structural and Functional Differences

- Substituent Effects: Bromine vs. Methyl: The bromine atom in this compound enhances molecular weight (≈230 g/mol) and polarizability compared to the methyl group in 3-Amino-N-benzyl-5-methylbenzamide. Bromine’s electron-withdrawing nature may increase electrophilic reactivity, favoring aromatic substitution reactions . Cyclohexyl and benzyl substituents, as seen in related compounds, are associated with higher lipophilicity, which may impact membrane permeability .

Biological Activity

3-Amino-5-bromo-N-cyclopropylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula: . Its structure includes an amino group at the third position, a bromine atom at the fifth position, and a cyclopropyl group attached to the nitrogen of the benzamide moiety. The synthesis typically involves:

- Bromination of 3-Aminobenzamide to introduce a bromine atom.

- Cyclopropylation through reaction with cyclopropylamine in the presence of a base like sodium hydride or potassium carbonate.

These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyclopropyl group may enhance binding affinity and selectivity towards specific enzymes or receptors. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound's pharmacological properties .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, research on analogous compounds has demonstrated significant inhibition against viral replication, particularly in models for SARS-CoV-2. The compound's structural features may contribute to its effectiveness as a non-covalent inhibitor, showing promising results in biochemical assays with low micromolar IC50 values against viral targets .

Antimicrobial Properties

In addition to antiviral activity, there is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Preliminary tests indicate that it could inhibit bacterial growth, although further studies are needed to elucidate its spectrum of activity and mechanism .

Case Studies

- In Vitro Studies : In one study, derivatives of benzamide were tested for their ability to reduce viral RNA load in cell cultures. Compounds structurally related to this compound showed significant reductions in viral load within days of treatment, indicating a potential for therapeutic application against viral infections .

- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetic profile of similar compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that modifications in the structure could lead to improved metabolic stability and bioavailability, essential for effective drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-5-bromobenzamide | Lacks cyclopropyl group | Moderate activity |

| 3-Amino-5-chloro-N-cyclopropylbenzamide | Chlorine instead of bromine | Reduced potency |

| 3-Amino-5-bromo-N-methylbenzamide | Methyl group instead of cyclopropyl | Altered binding properties |

The comparison indicates that the presence of the cyclopropyl group significantly influences both reactivity and biological activity, enhancing potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.